molecular formula C28H42N6O7 B12686336 L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- CAS No. 133683-34-8

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl-

Katalognummer: B12686336
CAS-Nummer: 133683-34-8
Molekulargewicht: 574.7 g/mol
InChI-Schlüssel: HEJIKQWSJVRFIV-LDIWCKMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- is a complex peptide compound It is composed of several amino acids, including L-isoleucinamide, N-acetyl-L-alanine, L-alanine, D-tyrosine, and L-proline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base such as piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine, while substitution reactions can yield various peptide analogs.

Wissenschaftliche Forschungsanwendungen

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl-L-isoleucinamide
  • N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl-L-valyl-

Uniqueness

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different stability, reactivity, and bioactivity, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

133683-34-8

Molekularformel

C28H42N6O7

Molekulargewicht

574.7 g/mol

IUPAC-Name

(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H42N6O7/c1-6-15(2)23(24(29)37)33-27(40)22-8-7-13-34(22)28(41)21(14-19-9-11-20(36)12-10-19)32-26(39)17(4)31-25(38)16(3)30-18(5)35/h9-12,15-17,21-23,36H,6-8,13-14H2,1-5H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,39)(H,33,40)/t15-,16-,17-,21+,22-,23-/m0/s1

InChI-Schlüssel

HEJIKQWSJVRFIV-LDIWCKMVSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C

Kanonische SMILES

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.